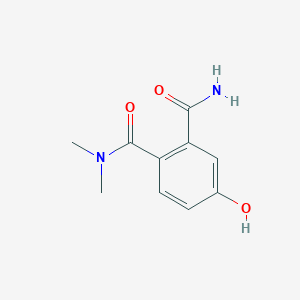
1-(3-(Chloromethyl)-5-fluorophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-(Chloromethyl)-5-fluorophenyl)ethanone is an organic compound with a molecular formula of C9H8ClFO It is a derivative of phenyl ethanone, where the phenyl ring is substituted with a chloromethyl group at the 3-position and a fluorine atom at the 5-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Chloromethyl)-5-fluorophenyl)ethanone typically involves the chloromethylation of 5-fluoroacetophenone. One common method is the Blanc chloromethylation reaction, which uses formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride . The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and susceptible to nucleophilic attack by the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar chloromethylation reactions but on a larger scale, with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-(Chloromethyl)-5-fluorophenyl)ethanone undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Aromatic Substitution: The fluorine atom on the aromatic ring can direct electrophilic substitution reactions to the ortho and para positions relative to itself.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Electrophilic Aromatic Substitution: Reagents like bromine or nitric acid in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives such as 1-(3-(azidomethyl)-5-fluorophenyl)ethanone.
Electrophilic Aromatic Substitution: Brominated or nitrated derivatives.
Reduction: 1-(3-(Chloromethyl)-5-fluorophenyl)ethanol.
Applications De Recherche Scientifique
1-(3-(Chloromethyl)-5-fluorophenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-(3-(Chloromethyl)-5-fluorophenyl)ethanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(3-(Chloromethyl)-4-fluorophenyl)ethanone
- 1-(3-(Chloromethyl)-2-fluorophenyl)ethanone
- 1-(3-(Bromomethyl)-5-fluorophenyl)ethanone
Uniqueness
1-(3-(Chloromethyl)-5-fluorophenyl)ethanone is unique due to the specific positioning of the chloromethyl and fluorine substituents on the aromatic ring. This unique substitution pattern can influence its reactivity and interactions with other molecules, making it a valuable compound for targeted applications in research and industry.
Propriétés
Formule moléculaire |
C9H8ClFO |
|---|---|
Poids moléculaire |
186.61 g/mol |
Nom IUPAC |
1-[3-(chloromethyl)-5-fluorophenyl]ethanone |
InChI |
InChI=1S/C9H8ClFO/c1-6(12)8-2-7(5-10)3-9(11)4-8/h2-4H,5H2,1H3 |
Clé InChI |
JAGIOGGGFKWRTO-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC(=CC(=C1)CCl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![3-Chloro-5H-pyrano[4,3-B]pyridin-8(7H)-one](/img/structure/B14849053.png)








